N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Overview
Description
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a unique combination of indazole and thiophene moieties. Indazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Thiophene, on the other hand, is a sulfur-containing heterocycle that is often used in the synthesis of pharmaceuticals and organic materials due to its stability and electronic properties.
Preparation Methods
The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the indazole and thiophene precursors. One common method involves the condensation of phenylhydrazine with cyclohexanone derivatives to form the indazole core . The thiophene moiety can be introduced through a variety of methods, including palladium-catalyzed cross-coupling reactions. Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: The indazole moiety can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the thiophene ring, potentially altering its electronic properties.
Substitution: Both the indazole and thiophene rings can undergo substitution reactions, allowing for the introduction of various functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique combination of indazole and thiophene moieties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with various molecular targets, including enzymes and receptors. The indazole moiety is known to inhibit certain enzymes, while the thiophene ring can interact with various receptors in the body. These interactions can lead to a variety of biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other indazole and thiophene derivatives, such as:
1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids: Known for their anti-inflammatory activities.
2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids: Also studied for their biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties. What sets N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide apart is its unique combination of indazole and thiophene moieties, which may confer a distinct set of biological activities and chemical properties.
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-22-16-8-3-2-7-14(16)15(21-22)13-20-18(23)19(10-4-5-11-19)17-9-6-12-24-17/h6,9,12H,2-5,7-8,10-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLPSYXCIYSUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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